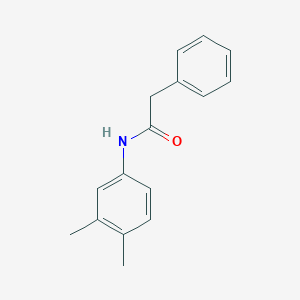

N-(3,4-dimethylphenyl)-2-phenylacetamide

Description

N-(3,4-Dimethylphenyl)-2-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetamide backbone with a 3,4-dimethylphenyl group attached to the nitrogen atom. This compound belongs to the broader class of 2-arylacetamides, which are recognized for their structural versatility and biological relevance.

The molecular structure is typically confirmed via spectroscopic methods (IR, $^1$H and $^13$C NMR) and, in some cases, single-crystal X-ray diffraction.

Potential Applications: 2-Arylacetamides are widely explored in medicinal chemistry due to their anticonvulsant, antidepressant, and antiproliferative activities. The methyl substituents in this compound may modulate its bioactivity by altering electronic or steric interactions with biological targets.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C16H17NO/c1-12-8-9-15(10-13(12)2)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

YINUSGMPYIWHNT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,4-dimethylphenyl)-2-phenylacetamide with structurally related 2-arylacetamides, highlighting substituent effects, synthesis yields, and biological activities:

Key Observations:

Substituent Effects on Bioactivity: Methyl vs. Methoxy Groups: Methyl groups (e.g., in this compound) increase lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted applications. Methoxy groups (e.g., in N-(3,4-dimethoxyphenethyl)-2-phenylacetamide) offer moderate polarity, balancing solubility and membrane permeability.

Synthetic Accessibility :

- Demethylation reactions (e.g., converting methoxy to hydroxy groups) achieve high yields (~79–89%), suggesting feasibility for derivatization.

Structural Insights :

- X-ray crystallography (e.g., ) reveals conformational flexibility in the amide linkage, which may influence receptor interactions.

Biological Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.